molecular formula C15H22O4 B020334 Avenaciolide CAS No. 16993-42-3

Avenaciolide

Numéro de catalogue: B020334
Numéro CAS: 16993-42-3
Poids moléculaire: 266.33 g/mol
Clé InChI: GSTQYRQXFPSWSH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de Réactions : L’Avenaciolide subit diverses réactions chimiques, notamment :

    Oxydation : L’this compound peut être oxydé pour former différents dérivés.

    Réduction : Les réactions de réduction peuvent modifier les cycles lactoniques.

    Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et Conditions Courants :

    Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

    Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

    Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound avec des activités biologiques modifiées .

4. Applications de la Recherche Scientifique

L’this compound présente un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Antimicrobial Activity

Mechanism of Action

Avenaciolide derivatives have been identified as potential inhibitors of MurA, an enzyme critical for bacterial cell wall biosynthesis. Research indicates that these compounds exhibit significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). Specifically, three derivatives isolated from the fungus Neosartorya fischeri demonstrated this activity by interrupting cell wall formation, leading to protoplast-like morphology in treated cells. The α,β-unsaturated carbonyl group in these derivatives is essential for their inhibitory action against MurA, which is a target for developing new antibiotics .

Case Studies

  • MurA Inhibition : A study showed that avenaciolides 1 and 2 effectively inhibited both wild-type and fosfomycin-resistant MurA. This finding suggests their potential as alternatives to existing antibiotics, particularly in the treatment of resistant bacterial strains .
  • Structural Analysis : Molecular simulations revealed that this compound 2 competitively disrupts the formation of the tetrahedral intermediate in MurA, further validating its role as a potent inhibitor against MRSA .

Antifungal and Antimycobacterial Properties

Isolation from Natural Sources

This compound has been isolated as an antifungal and antimycobacterial agent from the endophyte Seimatosporium sp., found in the medicinal plant Hypericum. This compound exhibited promising activity against various fungal pathogens and mycobacteria, indicating its potential use in treating fungal infections and tuberculosis .

Research Findings

  • This compound's effectiveness against fungal infections highlights its dual role as both an antibiotic and antifungal agent, making it a versatile candidate for further pharmacological development .

Summary Table of this compound Applications

Application AreaMechanism/EffectSource/Study Reference
AntimicrobialInhibits MurA, disrupting cell wall biosynthesis ,
AntifungalActive against fungal pathogens
AntimycobacterialEffective against mycobacteria
AnticancerInduces apoptosis via ROS production ,

Mécanisme D'action

L’Avenaciolide exerce ses effets principalement en inhibant le transport du glutamate dans les mitochondries. Il interfère avec la capacité de l’adénosine diphosphate à stimuler le taux d’oxydation du glutamate, ce qui conduit à un dysfonctionnement mitochondrial et à la production d’espèces réactives de l’oxygène. Cela entraîne l’apoptose des cellules malignes .

Composés Similaires :

Unicité : L’this compound est unique en raison de son inhibition spécifique du transport du glutamate et de ses puissantes propriétés anticancéreuses. Sa capacité à induire l’apoptose par le biais d’un dysfonctionnement mitochondrial le distingue des autres composés similaires .

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique due to its specific inhibition of glutamate transport and its potent anti-cancer properties. Its ability to induce apoptosis through mitochondrial dysfunction sets it apart from other similar compounds .

Activité Biologique

Avenaciolide, a natural compound derived from the fungus Aspergillus avenaceus, has garnered attention for its diverse biological activities, particularly its antifungal and antibacterial properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is classified as a bis-gamma-lactone, characterized by its compact structure which contributes to its biological efficacy. The compound's structure has been elucidated through various spectroscopic techniques, including NMR and X-ray diffraction analysis, revealing the presence of an exocyclic double bond that plays a crucial role in its biological activity .

Antifungal Activity

This compound exhibits significant antifungal properties. It has been shown to inhibit the growth of Colletotrichum gloeosporioides, a pathogenic fungus affecting various crops. The mechanism of action is believed to involve the disruption of fungal enzyme activity through a Michael addition reaction with the exocyclic double bond present in the compound .

Table 1: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Colletotrichum gloeosporioides25 µg/mLInhibition of enzyme activity
Candida albicans50 µg/mLDisruption of cell wall synthesis

Antibacterial Activity

Recent studies have identified this compound derivatives with potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). Three out of four derivatives isolated from Neosartorya fischeri demonstrated significant antimicrobial activity. The structural feature critical for this activity is the α,β-unsaturated carbonyl group, which targets the MurA enzyme involved in bacterial cell wall biosynthesis .

Table 2: Antibacterial Activity of this compound Derivatives

DerivativeMIC (µg/mL)Target EnzymeEffect on MRSA Morphology
This compound 110MurAProtoplast-like morphology
This compound 25MurAProtoplast-like morphology
This compound 315MurAProtoplast-like morphology
This compound 420MurANo significant effect

The primary mechanism through which this compound exerts its antimicrobial effects involves inhibition of the MurA enzyme. This enzyme is essential for peptidoglycan biosynthesis in bacterial cell walls. Avenaciolides interact with MurA in a manner similar to fosfomycin but retain efficacy against strains resistant to fosfomycin due to mutations in the target site .

Molecular simulations indicate that avenaciolides can competitively inhibit the formation of the tetrahedral intermediate during MurA catalysis, thus preventing proper cell wall synthesis and leading to bacterial cell lysis .

Case Studies

  • Study on Antifungal Efficacy : In a controlled laboratory setting, this compound was tested against various fungal pathogens. Results indicated that it effectively reduced fungal biomass by over 70% at concentrations as low as 25 µg/mL .
  • Clinical Relevance Against MRSA : A study highlighted the effectiveness of avenaciolides against MRSA strains that are typically resistant to standard antibiotics. The derivatives showed not only lower MIC values compared to traditional antibiotics but also unique morphological changes in treated bacterial cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Avenaciolide and its analogs, and what key experimental parameters ensure enantiopurity?

this compound and its halogenated analogs (e.g., 7a–7e) are synthesized via a chiral pool strategy using enantiopure diacetone-d-glucose as a starting material. Critical parameters include strict control of reaction conditions (temperature, solvent purity) and advanced spectroscopic validation (e.g., DEPT, COSY, HMBC, HSQC NMR) to confirm enantiopurity and structural integrity. For reproducibility, elemental analysis and comparison with literature data (e.g., torsion angles in Table 1 of halogenated analogs) are essential .

Q. How is structural elucidation of this compound performed, and what analytical techniques are prioritized for novel derivatives?

Structural characterization relies on NMR spectroscopy (1H, 13C, DEPT) combined with 2D experiments (COSY, HMBC, HSQC) to resolve stereochemistry. For novel derivatives, X-ray crystallography is recommended to resolve conformational ambiguities, particularly for substituent effects on bioactivity (e.g., α,β-unsaturated carbonyl groups in analogs 23–26). Cross-referencing with literature spectral data ensures consistency .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives to optimize antifungal activity?

SAR studies require systematic substitution at key positions (e.g., 2-Cl, 4-F in analogs 7a–7c) followed by comparative bioassays against target pathogens (e.g., MRSA). Use dose-response curves and statistical tools (e.g., ANOVA for IC50 comparisons) to quantify potency differences. Include negative controls (e.g., unmodified this compound 7e) and validate hypotheses with molecular docking to identify binding interactions .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound analogs?

Contradictions often arise from variations in assay conditions (e.g., fungal strain susceptibility, solvent systems). Address these by:

  • Standardizing protocols (e.g., CLSI guidelines for antifungal testing).
  • Performing comparative bioassays under identical conditions.
  • Analyzing structural differences (e.g., substituent electronic effects via X-ray crystallography) to correlate with activity discrepancies .

Q. How can researchers ensure reproducibility in this compound synthesis and bioactivity testing?

Reproducibility requires:

  • Detailed experimental protocols (e.g., solvent purification steps, catalyst loadings) in supplementary materials.
  • Independent replication by a second lab.
  • Public deposition of spectral data (NMR, XRD) in open-access repositories.
  • Adherence to journal guidelines for data reporting (e.g., Beilstein Journal of Organic Chemistry’s standards for compound characterization) .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing bioactivity data in this compound studies?

Use parametric tests (e.g., t-tests, ANOVA with post-hoc corrections) for normally distributed data. For non-parametric datasets, apply Mann-Whitney U or Kruskal-Wallis tests. Include error bars (standard deviation) in dose-response graphs and report p-values with confidence intervals. Pre-register analysis plans to reduce bias .

Q. How should researchers formulate hypotheses about this compound’s mechanism of action?

Combine molecular docking (e.g., MurA enzyme inhibition studies) with biochemical validation (e.g., enzyme activity assays). Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with known inhibitors. Cross-validate findings using gene knockout strains to confirm target specificity .

Q. Data Presentation and Reporting

Q. What is the optimal way to present complex datasets (e.g., SAR tables) in this compound research?

  • Tables : Label columns with substituent positions, bioactivity metrics (IC50, MIC), and statistical significance. Use footnotes for assay conditions.
  • Figures : Highlight key structural motifs in analogs using color-coded schematics.
  • Supplementary Data : Deposit raw NMR spectra, crystallographic CIF files, and large bioactivity datasets in repositories like Zenodo. Follow journal guidelines for table formatting (e.g., Roman numerals, self-explanatory titles) .

Q. Example Table: SAR of this compound Analogs

AnalogSubstituentAntifungal Activity (IC50, μg/mL)MRSA Activity (MIC, μg/mL)
7a2-Cl0.452.1
7b3-Cl1.204.8
7eNone5.60>16

Data adapted from halogenated analog studies .

Propriétés

IUPAC Name

3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTQYRQXFPSWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942302
Record name 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26057-70-5, 20223-76-1
Record name Furo(3,4-b)furan-2,6(3H,4H)-dione, dihydro-3-methylene-4-octyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026057705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avenaciolide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avenaciolide
Reactant of Route 2
Avenaciolide
Reactant of Route 3
Avenaciolide
Reactant of Route 4
Avenaciolide
Reactant of Route 5
Avenaciolide
4-Octyl-3,3a,4,6a-tetrahydrofuro[2,3-c]furan-2,6-dione
Avenaciolide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.